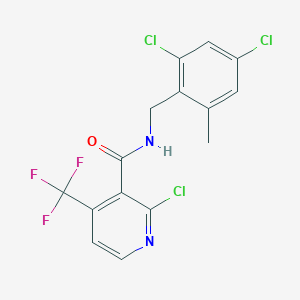
2-chloro-N-(2,4-dichloro-6-methylbenzyl)-4-(trifluoromethyl)nicotinamide
Übersicht
Beschreibung
2-chloro-N-(2,4-dichloro-6-methylbenzyl)-4-(trifluoromethyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of chloro, dichloro, methyl, and trifluoromethyl groups attached to a nicotinamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-dichloro-6-methylbenzyl)-4-(trifluoromethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 2-chloronicotinic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Benzylation: The amine is then reacted with 2,4-dichloro-6-methylbenzyl chloride under basic conditions to form the benzylated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(2,4-dichloro-6-methylbenzyl)-4-(trifluoromethyl)nicotinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and dichloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of oxidized products with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Hydrolysis: Formation of carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2,4-dichloro-6-methylbenzyl)-4-(trifluoromethyl)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2,4-dichloro-6-methylbenzyl)-4-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(2,4-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide
- 2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide
- 2-chloro-N-(2,4-dichloro-6-methylbenzyl)-4-methylnicotinamide
Uniqueness
2-chloro-N-(2,4-dichloro-6-methylbenzyl)-4-(trifluoromethyl)nicotinamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-chloro-N-[(2,4-dichloro-6-methylphenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3F3N2O/c1-7-4-8(16)5-11(17)9(7)6-23-14(24)12-10(15(19,20)21)2-3-22-13(12)18/h2-5H,6H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPBJGPNYHPFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


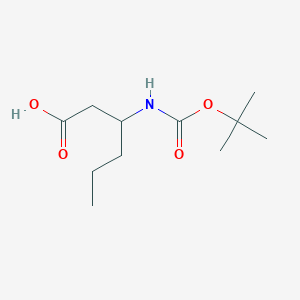
![4-(4-Chlorophenyl)-2-[3,5-di(trifluoromethyl)anilino]-3-methyl-1,3-thiazol-3-ium bromide](/img/structure/B3041343.png)
![2-[3,5-Di(trifluoromethyl)anilino]-3-methyl-4-(2-naphthyl)-1,3-thiazol-3-ium bromide](/img/structure/B3041344.png)
![N-[3,5-Di(trifluoromethyl)phenyl]-N'-[hydrazino(imino)methyl]guanidine hydrochloride](/img/structure/B3041347.png)

![N1-[3,5-di(trifluoromethyl)phenyl]-3-bromopropanamide](/img/structure/B3041350.png)
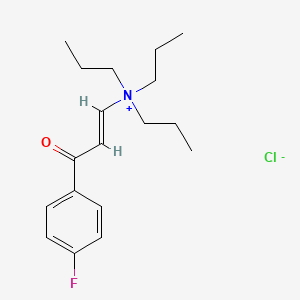
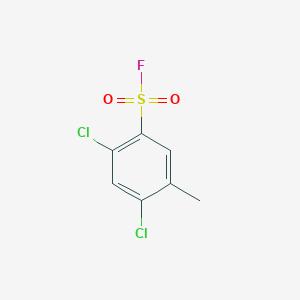
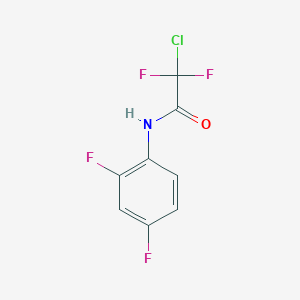
![3-Chloro-4-[(2,4-difluorobenzoyl)amino]benzene-1-sulphonyl fluoride](/img/structure/B3041357.png)
![4-({[(2,6-Dichlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride](/img/structure/B3041358.png)
![4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride](/img/structure/B3041360.png)
![4-{3-[(4-chlorophenyl)thio]-2,5-dioxotetrahydro-1H-pyrrol-1-yl}-3-fluorobenzene-1-sulphonyl fluoride](/img/structure/B3041363.png)
![N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041364.png)
